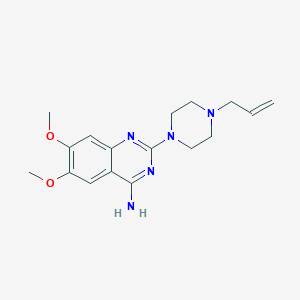
Quinazosin
Overview
Description
N,N,O-Tridesmethylvenlafaxine is a metabolite of venlafaxine, a well-known bicyclic antidepressant. Venlafaxine is typically categorized as a serotonin-norepinephrine reuptake inhibitor, but it has also been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor . This compound plays a significant role in the metabolic pathway of venlafaxine, contributing to its pharmacological effects.
Scientific Research Applications
N,N,O-Tridesmethylvenlafaxine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of metabolic pathways and the identification of metabolites.
Biology: It is used in biological research to study the effects of venlafaxine and its metabolites on various biological systems.
Medicine: It is used in pharmacological research to understand the mechanism of action of venlafaxine and its metabolites, as well as their potential therapeutic applications.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and the optimization of existing formulations
Future Directions
Quinazolinones have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Moreover, newly developed quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging are being discussed .
Mechanism of Action
Target of Action
Quinazosin is primarily an antihypertensive agent that acts as an α1-adrenergic receptor antagonist . The α1-adrenergic receptors are found in various parts of the body, including the heart and blood vessels. When these receptors are blocked, it leads to a decrease in blood pressure.
Mode of Action
This compound, as an α1-adrenergic receptor antagonist, works by blocking the action of adrenaline and noradrenaline , hormones that are known for their role in the ‘fight or flight’ response. These hormones act on α1-adrenergic receptors to cause constriction of blood vessels and an increase in blood pressure. By blocking these receptors, this compound allows blood vessels to relax and widen, which lowers blood pressure .
Biochemical Pathways
blockade of α1-adrenergic receptors . This blockade prevents the vasoconstrictive action of catecholamines, leading to vasodilation . This action reduces peripheral vascular resistance, leading to a decrease in blood pressure .
Pharmacokinetics
The drug’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By blocking α1-adrenergic receptors, it prevents vasoconstriction and promotes vasodilation, leading to a decrease in peripheral vascular resistance and blood pressure . This makes this compound effective in the management of hypertension.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism, thereby influencing its efficacy . Additionally, the drug’s stability could be affected by storage conditions, such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Quinazosin is known to interact with various enzymes, proteins, and other biomolecules. It exhibits a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of how this compound influences these cellular functions are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,O-Tridesmethylvenlafaxine involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of formaldehyde as a demethylating agent . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the selective removal of methyl groups.
Industrial Production Methods: Industrial production of N,N,O-Tridesmethylvenlafaxine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The mother liquor preparation method involves dissolving the drug in dimethyl sulfoxide (DMSO) to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions: N,N,O-Tridesmethylvenlafaxine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,N,O-Tridesmethylvenlafaxine. These products can have different pharmacological properties and applications in scientific research.
Comparison with Similar Compounds
Venlafaxine: The parent compound, which is a serotonin-norepinephrine reuptake inhibitor.
N,O-Didesmethylvenlafaxine: Another metabolite of venlafaxine, formed through the demethylation process
Uniqueness: N,N,O-Tridesmethylvenlafaxine is unique due to its specific metabolic pathway and its role in the pharmacological effects of venlafaxine. Unlike other metabolites, it undergoes further demethylation, leading to distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the comprehensive effects of venlafaxine and its metabolites on the human body.
Properties
IUPAC Name |
6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPLPKNLDWHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166331 | |
| Record name | Quinazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-38-1 | |
| Record name | Quinazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


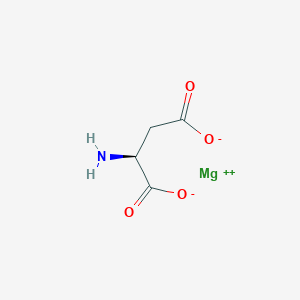
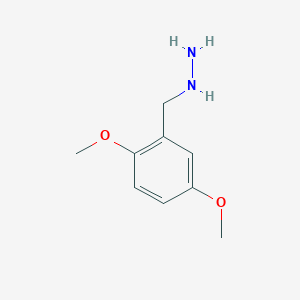


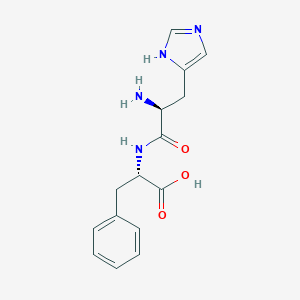
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)

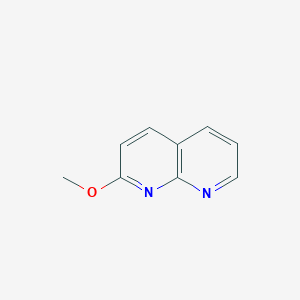
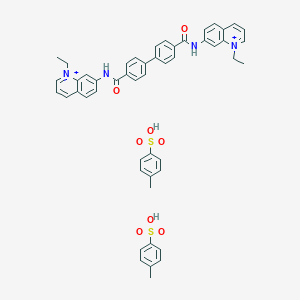

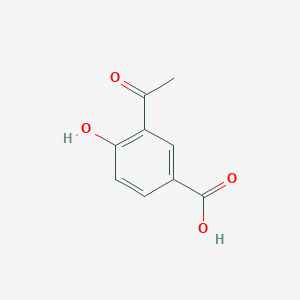

![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)

